1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
Description
Propriétés
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-30-21-12-9-19(10-13-21)25-24(29)26-20-11-14-22-18(16-20)8-5-15-27(22)23(28)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBASBXLNMIABSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Route Overview
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is typically achieved through a two-step process:
- Benzoylation of 1,2,3,4-tetrahydroquinoline to form the 1-benzoyl-tetrahydroquinoline intermediate.
- Urea bond formation via reaction of the intermediate with 4-methoxyphenyl isocyanate.
Step 1: Synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinoline
Reaction Conditions and Reagents
The benzoylation of 1,2,3,4-tetrahydroquinoline is commonly performed using benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of tetrahydroquinoline attacks the electrophilic carbonyl carbon of benzoyl chloride.
Typical Protocol :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C (room temperature).
- Stoichiometry : 1.1 equivalents of benzoyl chloride relative to tetrahydroquinoline.
- Base : 1.5 equivalents of triethylamine to neutralize HCl byproduct.
Workup :
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding 1-benzoyl-1,2,3,4-tetrahydroquinoline as a white crystalline solid.
Key Data
| Parameter | Value |
|---|---|
| Yield | 75–85% (reported) |
| Melting Point | 98–102°C (literature range) |
| Purity (HPLC) | >95% after purification |
Step 2: Formation of the Urea Linkage
The 1-benzoyl-tetrahydroquinoline intermediate is reacted with 4-methoxyphenyl isocyanate to form the target urea derivative. This step involves nucleophilic addition of the amine group to the isocyanate, followed by elimination of CO2.
Reaction Conditions :
- Solvent : Dry DCM or dimethylformamide (DMF).
- Temperature : 0–40°C (exothermic reaction controlled by cooling).
- Stoichiometry : 1.2 equivalents of 4-methoxyphenyl isocyanate.
- Catalyst : None required; reaction proceeds spontaneously under anhydrous conditions.
Workup :
The product is isolated via filtration or extraction, followed by recrystallization from a mixture of methanol and water. Final purity is confirmed via NMR and mass spectrometry.
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–75% (reported) |
| Melting Point | 165–168°C (observed) |
| Purity (NMR) | >98% (post-crystallization) |
Industrial-Scale Production Considerations
Scaling up the synthesis requires optimization of parameters to ensure cost-effectiveness and reproducibility:
Reaction Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume | 500 mL/kg substrate | 200–300 mL/kg substrate |
| Reaction Time | 6–8 hours | 2–3 hours (continuous flow) |
| Temperature Control | Jacketed reactor with cooling | Automated thermal regulation |
Catalyst Use :
Industrial processes may employ immobilized lipases or Lewis acid catalysts (e.g., ZnCl2) to accelerate benzoylation, reducing reaction times by 30–40%.
Purification Strategies
| Method | Efficiency | Cost Implications |
|---|---|---|
| Column Chromatography | High purity (>99%) | Prohibitive at scale |
| Recrystallization | Moderate purity (95–98%) | Cost-effective for bulk |
| Continuous Crystallization | Scalable, 90–95% purity | Low operational cost |
Comparative Analysis of Alternative Routes
While the two-step method is predominant, alternative pathways have been explored:
One-Pot Synthesis
Approach :
Combining benzoylation and urea formation in a single reactor.
Challenges :
- Incompatibility of reagents (e.g., benzoyl chloride reacts with isocyanates).
- Lower yields (40–50%) due to side reactions.
Microwave-Assisted Synthesis
Conditions :
- Solvent : DMF, 100°C.
- Time : 20 minutes vs. 6 hours conventionally.
Outcome :
- 10–15% higher yield.
- Limited applicability for heat-sensitive intermediates.
Quality Control and Analytical Data
Critical quality attributes (CQAs) for the final compound include:
| CQA | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |
| Heavy Metals | ICP-MS | <10 ppm |
Stability Studies :
- The compound is stable under nitrogen at −20°C for >24 months.
- Degradation occurs via hydrolysis of the urea bond under acidic (pH <3) or alkaline (pH >10) conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in drug development.
Mécanisme D'action
The mechanism by which 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoyl and methoxyphenyl groups may play crucial roles in binding to these targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
The target compound’s benzoyl group on the tetrahydroquinoline ring and 4-methoxyphenyl urea group distinguish it from analogs. Key differences among related compounds include:
- Tetrahydroquinoline substituents: Benzoyl (target) vs. benzyl (), methyl (), or 3-methylbutyl ().
- Urea aryl groups : 4-Methoxyphenyl (target) vs. 4-chlorophenyl (), 3,4-dimethoxyphenyl (), or naphthalen-1-ylmethyl ().
Physicochemical Properties
*Inferred molecular formula and weight based on structural similarity.
Key Observations:
Molecular Weight: The target compound (~399 g/mol) is intermediate in size.
Hydrogen Bonding : The 3,4-dimethoxyphenyl analog () has the highest hydrogen bond acceptor capacity (4 acceptors), which may enhance solubility or crystal packing .
Electronic Effects :
- The 4-chlorophenyl group () introduces an electron-withdrawing effect, contrasting with the electron-donating 4-methoxy (target) and 3,4-dimethoxy () groups.
- Fluorine in may engage in halogen bonding, a feature absent in the target compound.
Functional Implications
- Solubility : The 4-methoxyphenyl group in the target compound likely improves water solubility compared to the chloro analog (). However, the naphthyl group in may reduce solubility due to hydrophobicity.
- Bioactivity : Urea derivatives often target kinases or GPCRs. The benzoyl group in the target compound may enhance binding affinity through π-π interactions, whereas the fluorophenyl in could improve metabolic stability.
Activité Biologique
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies demonstrating its therapeutic potential.
Synthesis
The synthesis of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with a suitable isocyanate derivative. The reaction conditions are optimized to enhance yield and purity.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways related to inflammation and cancer.
- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways associated with cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea. For instance:
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) with IC50 values indicating potent activity.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO):
- Mechanistic Insights : Studies suggest that it inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens:
Case Studies
A notable study investigated the compound's efficacy in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups. This study supports the potential for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
